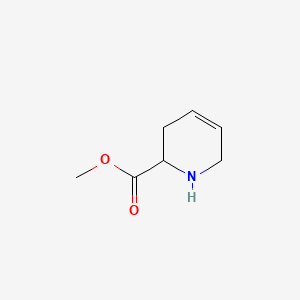
2-Butenedioic acid (2Z)-, polymer with ethenylbenzene, compd. with 2-amino-2-methyl-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenedioic acid (2Z)-, polymer with ethenylbenzene, compd. with 2-amino-2-methyl-1-propanol is a complex chemical compound with the molecular formula C16H23NO5 and a molecular weight of 309.362. This compound is a polymer formed from the reaction of 2-butenedioic acid (2Z)- with ethenylbenzene and is further compounded with 2-amino-2-methyl-1-propanol. It is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Butenedioic acid (2Z)-, polymer with ethenylbenzene, compd. with 2-amino-2-methyl-1-propanol involves polymerization reactions. The primary synthetic route includes the polymerization of 2-butenedioic acid (2Z)- with ethenylbenzene under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure proper polymer formation. The resulting polymer is then compounded with 2-amino-2-methyl-1-propanol to achieve the final product .
Industrial production methods for this compound often involve large-scale polymerization reactors where precise control over reaction conditions such as temperature, pressure, and catalyst concentration is maintained to ensure consistent product quality .
Analyse Chemischer Reaktionen
2-Butenedioic acid (2Z)-, polymer with ethenylbenzene, compd. with 2-amino-2-methyl-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Butenedioic acid (2Z)-, polymer with ethenylbenzene, compd. with 2-amino-2-methyl-1-propanol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various polymers and copolymers, which are essential in material science research.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a component in biomedical devices and implants, owing to its biocompatibility.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants, where its unique chemical properties enhance product performance.
Wirkmechanismus
The mechanism of action of 2-Butenedioic acid (2Z)-, polymer with ethenylbenzene, compd. with 2-amino-2-methyl-1-propanol involves its interaction with molecular targets through various pathways. The compound’s polymeric structure allows it to form stable complexes with other molecules, facilitating its use in drug delivery and material science applications. The specific pathways involved depend on the application, but generally, the compound interacts with target molecules through hydrogen bonding, van der Waals forces, and covalent bonding .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-Butenedioic acid (2Z)-, polymer with ethenylbenzene, compd. with 2-amino-2-methyl-1-propanol stands out due to its unique combination of properties. Similar compounds include:
Poly(maleic anhydride-co-styrene): This compound is similar in structure but lacks the amino functionality provided by 2-amino-2-methyl-1-propanol.
Poly(acrylic acid-co-styrene): Another similar polymer, but with different acid functionality, leading to different chemical properties and applications.
Eigenschaften
CAS-Nummer |
143348-13-4 |
|---|---|
Molekularformel |
C16H23NO5 |
Molekulargewicht |
309.36 g/mol |
IUPAC-Name |
2-amino-2-methylpropan-1-ol;(Z)-but-2-enedioic acid;styrene |
InChI |
InChI=1S/C8H8.C4H11NO.C4H4O4/c1-2-8-6-4-3-5-7-8;1-4(2,5)3-6;5-3(6)1-2-4(7)8/h2-7H,1H2;6H,3,5H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1- |
InChI-Schlüssel |
RKJNVMJUCDYGSS-KSBRXOFISA-N |
SMILES |
CC(C)(CO)N.C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
CC(C)(CO)N.C=CC1=CC=CC=C1.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(C)(CO)N.C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)O |
Verwandte CAS-Nummern |
143348-13-4 |
Synonyme |
2-Butenedioic acid (2Z)-, polymer with ethenylbenzene, compd. with 2-amino-2-methyl-1-propanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;4-[[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-id-4-yl]diazenyl]-3-hydroxy-N-methylbenzenesulfonamide;chromium](/img/structure/B588761.png)



![2-Amino-1-thieno[2,3-b]pyridin-3-ylethanol](/img/structure/B588777.png)
![Imidazo[1,5,4-DE][1,4]benzoxazine](/img/structure/B588781.png)

